Structural Differentiation: Mono- vs. Bis-Aryl Substitution Pattern at the Oxazole Core
The target compound bears a single 4-methoxyphenyl substituent at the oxazole 5-position and an unsubstituted 4-position. This contrasts directly with oxaprozin, which carries two phenyl rings at both the 4- and 5-positions, and with 3-(4,5-bis(4-methoxyphenyl)oxazol-2-yl)propanoic acid, which carries two methoxyphenyl groups . The mono-aryl substitution reduces molecular weight from 323.3 g/mol (oxaprozin: C₁₉H₁₇NO₄) to 247.25 g/mol (target: C₁₃H₁₃NO₄) and decreases the number of hydrogen-bond acceptors, potentially altering membrane permeability and target-binding topology. The 4-methoxy substituent introduces a single electron-donating group that modulates the oxazole ring electronics differently from the unsubstituted phenyl rings in oxaprozin.
| Evidence Dimension | Molecular weight and aryl substitution count |
|---|---|
| Target Compound Data | MW = 247.25 g/mol; 1 aryl substituent (4-methoxyphenyl at C5); unsubstituted at C4 |
| Comparator Or Baseline | Oxaprozin: MW = 293.32 g/mol; 2 aryl substituents (phenyl at C4 and C5). 3-(4,5-Bis(4-methoxyphenyl)oxazol-2-yl)propanoic acid: MW = 353.37 g/mol; 2 methoxyphenyl substituents |
| Quantified Difference | MW reduction of 46.07 g/mol (15.7%) vs. oxaprozin; MW reduction of 106.12 g/mol (30.0%) vs. bis-methoxy analog |
| Conditions | Calculated from molecular formulas; structural assignment based on IUPAC nomenclature and vendor catalog data |
Why This Matters
The lower molecular weight and reduced aromatic surface area of the target compound may improve aqueous solubility and reduce plasma protein binding relative to bis-aryl analogs, making it a preferred starting point for lead optimization where physicochemical property windows are constrained.
